molecular formula C16H18N2O3 B8343950 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester

5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester

Cat. No.: B8343950
M. Wt: 286.33 g/mol
InChI Key: LVORKPIKLMGBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester: is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyanophenyl group attached to the isoxazoline ring, and an isobutyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazoline ring, leading to the formation of isoxazole derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The cyanophenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are used for substitution reactions.

Major Products:

    Oxidation: Isoxazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated cyanophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Due to its structural features, it may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry:

    Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester involves its interaction with specific molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazoline ring and cyanophenyl group are crucial for binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of the isoxazoline ring, cyanophenyl group, and isobutyl ester makes 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester unique in its class.

    Reactivity: Its specific functional groups allow for a wide range of chemical reactions, making it versatile for various applications.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-methylpropyl 2-[3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C16H18N2O3/c1-11(2)10-20-16(19)8-14-7-15(18-21-14)13-5-3-12(9-17)4-6-13/h3-6,11,14H,7-8,10H2,1-2H3

InChI Key

LVORKPIKLMGBBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of DMF (262.0 L), 4-cyanobenzaldoxime (46 kg, 342.1 mol), and N-chlorosuccinimide (54 kg, 389.4 mol) was added isobutyl vinylacetate (95 kg. 665.7 mol). The solution was cooled to 2-6° C., and triethylamine (40 kg. 388.6 mol) was slowly added over a period of 4 h. The reaction was stirred at the same temperature for an addition 1 h. Water (330.0 L) and hydrochloric acid (1 N, 49 L) were added. The crude product was collected by filtration, washed with water (555.0 L), and redissolved in toluene (500.0 L, 40° C.). The organic layer was washed with water (291.0 L) and dried by azeotropic distillation (removing about 250 L of toluene). Heptane (300.0 L) was added, and the reaction was cooled at 0-5° C. for 3 h. The product was collected by filtration and washed with toluene/heptane (150.0 L, 1/2 ratio). The product was dried under vacuum at 55-60° C. to constant weight: 81.8 kg, 90% yield, mp 98-100° C.; 1H NMR (CDCl3) ∂ 0.96 (6H), 1.96 (1H), 2.70 (1H), 2.92 (1H), 3.15 (1H), 3.56 (1H), 3.90 (2H), 5.20 (1H), 7.70 (2H), 7.80 (2H). Anal. Calcd. for C16H18N2O3: C, 67.12; H, 6.34; N. 9.78. Found: C, 67.06; H, 6.20; N, 9.76.
Quantity
40 kg
Type
reactant
Reaction Step One
Quantity
49 L
Type
reactant
Reaction Step Two
Name
Quantity
330 L
Type
solvent
Reaction Step Two
Quantity
46 kg
Type
reactant
Reaction Step Three
Quantity
54 kg
Type
reactant
Reaction Step Three
Quantity
95 kg
Type
reactant
Reaction Step Three
Name
Quantity
262 L
Type
solvent
Reaction Step Three

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